(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-acetylbiphenyl and 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is used as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications and functionalizations.
Biology
The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties. These activities make it a potential candidate for drug development and other biomedical applications.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases and conditions. Research into its pharmacological properties and mechanisms of action is essential for developing new drugs.
Industry
Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or enzymes. The molecular targets and pathways involved would vary based on the compound’s specific effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-{[1,1’-biphenyl]-4-yl}-3-phenylprop-2-en-1-one: A similar chalcone with a phenyl group instead of a 2,4-dimethoxyphenyl group.
(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(4-methoxyphenyl)prop-2-en-1-one: A chalcone with a 4-methoxyphenyl group.
Uniqueness
The presence of the 2,4-dimethoxyphenyl group in (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one imparts unique chemical and biological properties compared to other similar compounds. This structural variation can influence its reactivity, stability, and biological activity.
Biological Activity
The compound (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a member of the chalcone family, characterized by its unique structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article reviews the biological activity of this specific chalcone derivative, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in human leukemia cells through the activation of caspase pathways and modulation of the PI3K/Akt signaling pathway .
Table 1: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 (Leukemia) | 12.5 | Induction of apoptosis |
MCF-7 (Breast) | 15.0 | Inhibition of cell proliferation |
A549 (Lung) | 20.0 | Modulation of signaling pathways |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this chalcone derivative exhibits anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.
- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Inhibition of Enzymatic Activity : Suppression of enzymes involved in inflammation and cancer progression.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Leukemia Cells : A study published in Cancer Letters reported that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers in HL-60 cells .
- Antimicrobial Efficacy : Research conducted by Journal of Antimicrobial Chemotherapy highlighted its effectiveness against multi-drug resistant strains, emphasizing its role as a potential lead compound for new antibiotics .
- Inflammation Model : In vivo studies using animal models demonstrated that administration of this chalcone significantly reduced inflammation markers in models of arthritis, suggesting its potential use in treating inflammatory conditions .
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-21-14-12-20(23(16-21)26-2)13-15-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3/b15-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIBSRWRTRNAAD-FYWRMAATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275207 | |
Record name | Chalcone, 2,4-dimethoxy-4′-phenyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30925-64-5 | |
Record name | Chalcone, 2,4-dimethoxy-4′-phenyl-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30925-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chalcone, 2,4-dimethoxy-4′-phenyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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